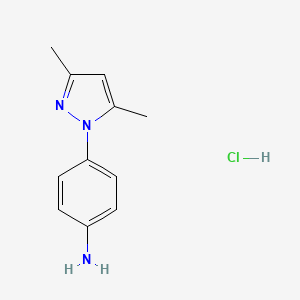
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This compound contains a pyrazole moiety and an aniline group, which contribute to its reactivity and biological interactions. The molecular formula is C11H14ClN3, and it has a molecular weight of 223.7 g/mol .
The compound is typically presented as a crystalline solid and is soluble in various solvents due to its hydrochloride form. Its synthesis involves careful control of reaction conditions, including temperature and pH, to ensure high yields and purity . The structural characteristics of the compound allow it to participate in diverse chemical reactions, influenced by the electronic properties of the methyl groups on the pyrazole ring.
Biological Activity Overview
Research has indicated that compounds containing pyrazole structures often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Below are detailed findings from various studies that highlight the biological activity of this compound.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance:
- Cytotoxicity against Cancer Cell Lines : In one study, derivatives similar to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline demonstrated significant cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The reported GI50 values were 3.79 µM for MCF7 and 12.50 µM for SF-268 .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline | MCF7 | 3.79 |
| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline | SF-268 | 12.50 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | P815 | 17.82 |
These findings suggest that compounds with similar structures may serve as promising candidates for developing new anticancer therapies.
The mechanism underlying the anticancer activity of pyrazole derivatives often involves their ability to inhibit specific kinases or enzymes crucial for cancer cell proliferation. For example:
- Aurora-A Kinase Inhibition : Some derivatives have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, demonstrating their potential as targeted cancer therapies .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyrazole derivatives:
- Antibacterial and Antifungal Effects : A derivative structurally related to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline showed promising antibacterial activity with minimum inhibitory concentration (MIC) values lower than standard antibiotics .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Pyrazole derivative | Antibacterial | <125 |
| Pyrazole derivative | Antifungal | <7.8 |
These results indicate that pyrazole derivatives could be effective in treating infections resistant to conventional antibiotics.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their biological activities. The study found that certain modifications to the pyrazole structure significantly enhanced their anticancer properties while maintaining low toxicity profiles in normal cells .
特性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;/h3-7H,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYMFYOPIXHRMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














